molecular formula C18H12N2O4 B2669846 N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide CAS No. 851411-44-4

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2669846
CAS No.: 851411-44-4
M. Wt: 320.304
InChI Key: ZWRORPCICSKFHG-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide is a synthetic compound based on the chromenopyridine heterocyclic framework, a structure of significant interest in medicinal chemistry and drug discovery . Chromenopyridine cores, particularly when functionalized with carboxamide substituents, are frequently investigated as privileged scaffolds for developing novel therapeutic agents due to their diverse biological activities . This compound features a furan-2-carboxamide group, which may influence its lipophilicity and interaction with biological targets. Research on structurally similar chromenopyridine and chromeno[3,2-c]pyridine derivatives has demonstrated a range of promising pharmacological properties, including potent antimycobacterial activity against multi-drug resistant Mycobacterium tuberculosis strains and inhibitory effects on inflammatory kinases such as TBK1 and IKKε, which are relevant to metabolic diseases like obesity . Furthermore, natural and synthetic alkaloids containing this fused ring system have also shown antimicrobial, antiviral, and cytotoxic activities in scientific studies . The mechanism of action for this class of compounds is typically mediated through the inhibition of specific enzymes or receptors, such as bacterial metallo-β-lactamases or key kinases in human inflammatory signaling pathways . This product is intended for research applications in chemistry and pharmacology as a building block for synthesizing more complex molecules or for use in biological screening assays. It is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-10-9-14(20-17(21)13-7-4-8-23-13)19-16-11-5-2-3-6-12(11)24-18(22)15(10)16/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRORPCICSKFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and minimal environmental impact. The use of continuous flow reactors and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits diverse pharmacological properties, making it a candidate for drug development. Key applications include:

  • Antibacterial Activity : Studies have shown that N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide can inhibit bacterial growth by interacting with specific enzymes involved in bacterial metabolism. This property positions it as a potential lead compound for developing new antibacterial agents.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This makes it a promising candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Its unique structure allows for targeted action against specific cancer types.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can participate in nucleophilic or electrophilic substitution reactions, facilitating the synthesis of more complex heterocyclic compounds . Its reactivity allows chemists to develop novel derivatives with enhanced biological activities.

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

  • Development of New Materials : This compound can be utilized in creating new polymers or coatings due to its stability and reactivity. Its incorporation into materials may enhance their mechanical properties and resistance to environmental degradation.

Case Studies

Several studies have highlighted the potential applications of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin–2–yl)furan–2–carboxamide:

  • Anticancer Study : A recent study demonstrated the compound's efficacy against various cancer cell lines, showing significant inhibition of cell growth compared to standard chemotherapy agents. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Research : In vitro assays indicated that the compound effectively reduced pro-inflammatory cytokines in human cell models, suggesting its potential use in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory activity . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:

Compound Name Core Structure Key Substituents Reported Activity/Use Reference
Target Compound Chromeno[4,3-b]pyridine Furan-2-carboxamide, 4-methyl-5-oxo Not explicitly reported -
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2) Nitrofuran 5-nitro, imidazole-propyl Antifungal (IC₅₀: 1.2–3.8 µM)
5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3) Nitrofuran 5-nitro, pyridin-2-yl-ethyl Antifungal (IC₅₀: 0.8–2.5 µM)
Patent Compound (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine-ethoxy, difluorophenyl Kinase inhibition (Patent)
Key Observations:

Nitrofuran Derivatives (): Both Compounds 2 and 3 contain a 5-nitro group on the furan ring, which is absent in the target compound. The target compound lacks nitro substituents, which may reduce oxidative stress-related toxicity but could also diminish antifungal potency compared to nitrofurans.

Patent Compound (): The pyrrolo[1,2-b]pyridazine core in the patent compound is structurally distinct from the chromenopyridine system. However, both share carboxamide functional groups, which are critical for hydrogen-bonding interactions in kinase inhibition . The trifluoromethyl and morpholine-ethoxy groups in the patent compound enhance lipophilicity and metabolic stability, features absent in the target compound.

Pharmacological and Toxicological Considerations

  • Antifungal Activity: Nitrofuran derivatives (Compounds 2 and 3) exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus. Their mechanism likely involves nitro-reductase activation, generating reactive intermediates that damage fungal DNA .
  • Kinase Inhibition: The patent compound’s pyrrolo[1,2-b]pyridazine scaffold is optimized for kinase inhibition (e.g., JAK/STAT pathways). The chromenopyridine core in the target compound may similarly target kinases but with differing selectivity due to its planar aromatic system.

Physicochemical Properties

Property Target Compound Compound 2 (Nitrofuran) Patent Compound
Molecular Weight ~350–370 g/mol (estimated) 316.3 g/mol ~600 g/mol (estimated)
LogP (Lipophilicity) Moderate (furan + chromenopyridine) High (nitro group) High (trifluoromethyl, morpholine)
Hydrogen-Bond Acceptors 5 6 10+
Implications:
  • The target compound’s moderate lipophilicity may favor blood-brain barrier penetration compared to the highly lipophilic patent compound.
  • The absence of nitro groups in the target compound could improve solubility over nitrofurans, which often exhibit poor aqueous solubility.

Biological Activity

N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H12N2O4C_{18}H_{12}N_{2}O_{4} with a molecular weight of approximately 320.304 g/mol. The compound features a unique combination of chromene and pyridine moieties, which are believed to enhance its biological efficacy compared to similar compounds .

Synthesis Methods:
The compound can be synthesized through multi-component reactions involving 4-oxo-4H-chromene derivatives and various amines under catalyst-free conditions. Typical reaction conditions include the use of an ethanol-water mixture at elevated temperatures (around 80°C) for optimal yield .

This compound exhibits its biological activity through interaction with specific molecular targets. It is believed to modulate the activity of enzymes involved in inflammation and cancer cell proliferation. For instance, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes .

1. Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures to this compound. Research indicates that these compounds exhibit significant inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study:
In vitro studies demonstrated that derivatives of chromeno[3,2-c]pyridines showed potent activity against cancer cell lines with IC50 values ranging from 0.5 to 10 µM, indicating their effectiveness in targeting cancer cells while sparing normal cells .

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison Table: Biological Activities

Compound Activity Type IC50 Value Mechanism
This compoundAnticancer0.5 - 10 µMInduction of apoptosis
Similar Chromene DerivativeAntimicrobialVaries by strainDisruption of cell membranes

Q & A

Q. What synthetic methodologies are commonly employed for N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Chromenopyridine Core Formation : Cyclocondensation of substituted pyridines with ketones or aldehydes under acidic or basic conditions to form the chromeno[4,3-b]pyridinone scaffold .
  • Amide Coupling : Reaction of the chromenopyridine intermediate with furan-2-carboxylic acid derivatives (e.g., acid chlorides) using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) .
  • Purification : Column chromatography (silica gel, eluents: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized structurally and analytically?

  • Spectroscopy :
  • 1H/13C NMR : Peaks for the furan ring (δ 6.5–7.5 ppm for protons, 110–150 ppm for carbons) and chromenopyridine system (e.g., carbonyl at ~δ 165–175 ppm in 13C NMR) .
  • HRMS : Molecular ion [M+H]+ matched to C₁₈H₁₂N₂O₄ (calc. 320.0797) .
    • Chromatography : HPLC purity >95% (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, NOESY can confirm spatial proximity of substituents .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to validate tautomeric forms or regiochemistry .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Functional Group Modulation :
  • Replace the furan ring with thiophene or pyrrole to assess electronic effects on target binding .
  • Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the chromenopyridine core to enhance metabolic stability .
    • In Silico Screening : Docking studies (AutoDock Vina, Schrödinger) against kinases or GPCRs to predict binding modes and guide synthetic modifications .

Q. What mechanistic insights are critical for scaling up synthesis without compromising yield?

  • Reaction Kinetics : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., amide coupling efficiency) .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification complexity .

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